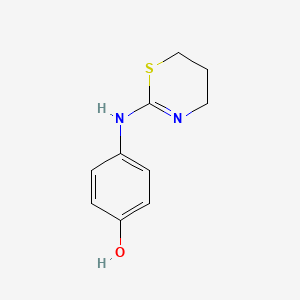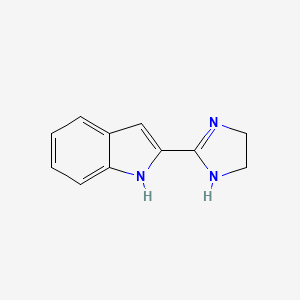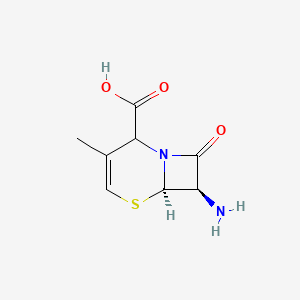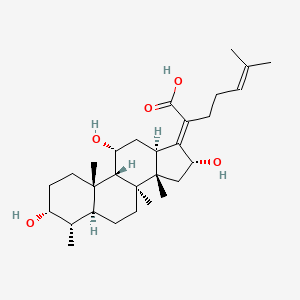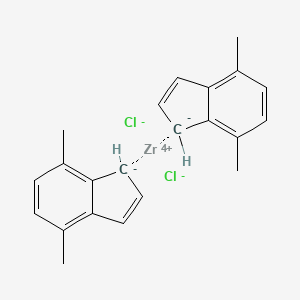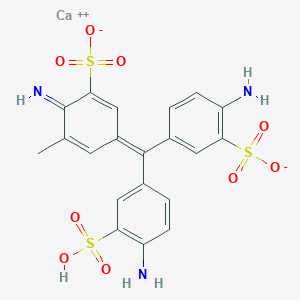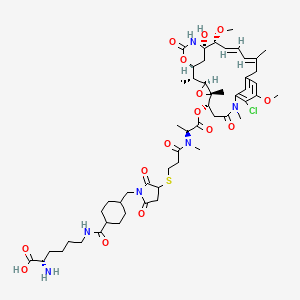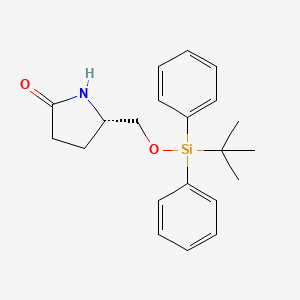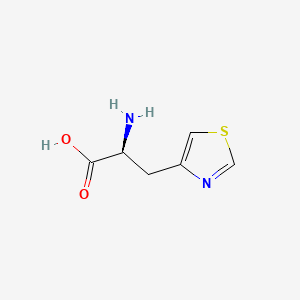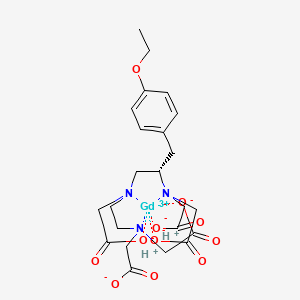
Gadoxetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadoxetate is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize the liver . It is used in combination with MRI to allow blood vessels, organs, and other non-bony tissues to be seen more clearly . This compound is used to help diagnose certain disorders of the liver .
Synthesis Analysis
The synthesis of this compound involves the chelation of a gadolinium ion with ethoxybenzyl diethylenetriaminepentaacetic acid . This forms a stable complex that makes up the drug .
Molecular Structure Analysis
The molecular formula of this compound is C23H28GdN3Na2O11 . It is a linear, ionic molecule . The structure of this compound includes a gadolinium ion chelated with ethoxybenzyl diethylenetriaminepentaacetic acid .
Chemical Reactions Analysis
This compound disodium distributes into the vascular and extravascular spaces during the arterial, portal venous, and late dynamic phases, and then progressively into the hepatocytes and bile ducts during the hepatobiliary phase . This last phase allows an opportunity to acquire a contrast MRI cholangiogram .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 725.71 . It is highly water-soluble and hydrophilic, with a lipophilic moiety, the ethoxybenzyl group (EOB) . It is recommended to be stored at 4°C, sealed storage, away from moisture .
Wirkmechanismus
Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field . The relatively large magnetic moment produced by this compound disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue .
Safety and Hazards
Gadoxetate can cause a life-threatening condition in people with advanced kidney disease . Some side effects of this compound may occur up to several days after injection . Common side effects may include headache, back pain, dizziness, nausea, or feeling hot . It should be used with caution in those with renal impairment, due to the risk of nephrogenic systemic fibrosis .
Zukünftige Richtungen
The applications of MR with Gadoxetate are increasing, creating new opportunities to optimize and expand current protocols . By utilizing novel techniques and evolving imaging strategies, there is growing evidence that MR with this compound can assist in patient management with a variety of liver disorders .
Eigenschaften
CAS-Nummer |
135326-11-3 |
|---|---|
Molekularformel |
C23H30GdN3O11 |
Molekulargewicht |
681.7 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |
InChI-Schlüssel |
PCZHWPSNPWAQNF-LMOVPXPDSA-K |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |
SMILES |
[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



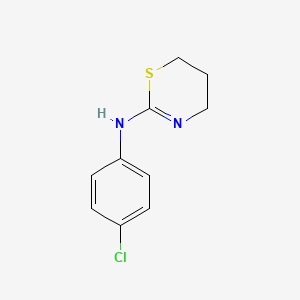
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)

